2'-Bromo[1,1'-biphenyl]-4-amine
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Overview
Description
[1,1’-Biphenyl]-4-amine, 2’-bromo-: is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with an amine group attached to the fourth position of one ring and a bromine atom attached to the second position of the other ring. The molecular formula of this compound is C12H10BrN, and it has a molecular weight of 248.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-amine, 2’-bromo- typically involves the bromination of biphenyl followed by amination. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromobiphenyl with an amine precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane at elevated temperatures.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-amine, 2’-bromo- often involves large-scale bromination and amination processes. The bromination step can be performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The amination step can be achieved using ammonia or an amine derivative under suitable reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-amine, 2’-bromo- can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo substitution reactions, such as nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Water radical cations, generated in situ, can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-4-amine, 2’-bromo- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex biphenyl derivatives and other aromatic compounds .
Biology: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems. It can be used as a reference compound in various analytical techniques .
Medicine: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-amine, 2’-bromo- is used in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’-bromo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can interact with enzymes involved in oxidative stress pathways, leading to the formation of oxidized products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromobiphenyl: This compound is similar in structure but lacks the amine group.
4-Bromobiphenyl: This compound has the bromine atom attached to the fourth position of the biphenyl ring.
2-Aminobiphenyl: This compound has an amine group attached to the second position of the biphenyl ring.
Uniqueness: [1,1’-Biphenyl]-4-amine, 2’-bromo- is unique due to the presence of both the amine group and the bromine atom on the biphenyl scaffold. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
65975-65-7 |
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Molecular Formula |
C12H10BrN |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-(2-bromophenyl)aniline |
InChI |
InChI=1S/C12H10BrN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2 |
InChI Key |
CMEFAFBOQKEYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Br |
Origin of Product |
United States |
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